L-Lysylglycyl-L-prolyl-L-leucine
Description
(S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides and amino acids. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
CAS No. |
185312-00-9 |
|---|---|
Molecular Formula |
C19H35N5O5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H35N5O5/c1-12(2)10-14(19(28)29)23-18(27)15-7-5-9-24(15)16(25)11-22-17(26)13(21)6-3-4-8-20/h12-15H,3-11,20-21H2,1-2H3,(H,22,26)(H,23,27)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI Key |
LSULGGWQWMXIKB-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.
Attachment of the Diaminohexanamido Group: This is achieved through peptide coupling reactions, where the amino group of the hexanamido moiety reacts with a carboxyl group on the pyrrolidine ring.
Final Coupling and Purification: The final step involves coupling the intermediate with 4-methylpentanoic acid, followed by purification using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis machines and large-scale reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the amide groups, converting them into amines.
Substitution: The compound can participate in substitution reactions, especially at the carboxamido and amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products:
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives and substituted amides.
Scientific Research Applications
1.1 Muscle Synthesis and Recovery
L-Lysylglycyl-L-prolyl-L-leucine may enhance muscle protein synthesis, particularly in the context of exercise recovery. Studies have shown that leucine, a component of this peptide, plays a critical role in activating the mTOR pathway, which is essential for muscle growth and repair. For instance, research indicates that leucine supplementation can significantly improve lean tissue mass and functional performance in older adults . The incorporation of this compound into post-exercise nutrition could potentially optimize recovery and muscle adaptation.
1.2 Neuroprotection
The neuroprotective properties of leucine derivatives have been investigated in the context of spinal cord injuries. A study demonstrated that L-leucine promotes axonal outgrowth and regeneration through mTOR signaling pathways . This suggests that this compound could be beneficial in developing therapies for neurodegenerative diseases or injuries by enhancing neuronal recovery.
Metabolic Regulation
2.1 Glucose Homeostasis
Research has highlighted the role of leucine in regulating glucose metabolism. In mouse models, supplementation with leucine has been shown to improve glucose tolerance and reduce fat mass . This suggests that this compound may have applications in managing metabolic disorders such as obesity and diabetes.
2.2 Appetite Regulation
Leucine's influence on appetite regulation has been documented, with findings indicating that it can modulate food intake through central mechanisms . This property could be harnessed for developing dietary supplements aimed at weight management.
Case Studies
Mechanism of Action
The mechanism by which (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by hydrogen bonds, van der Waals forces, and ionic interactions. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
2,6-Diaminohexanoic acid: Shares the diaminohexanoic moiety but lacks the pyrrolidine and 4-methylpentanoic acid components.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the diaminohexanoic and 4-methylpentanoic acid components.
4-Methylpentanoic acid: Contains the 4-methylpentanoic acid moiety but lacks the pyrrolidine and diaminohexanoic components.
Uniqueness: The uniqueness of (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Biological Activity
L-Lysylglycyl-L-prolyl-L-leucine is a tripeptide composed of lysine, glycine, proline, and leucine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to protein synthesis, metabolic regulation, and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structure and Composition
This compound consists of three amino acids:
- Lysine (Lys) : An essential amino acid involved in protein synthesis and metabolic functions.
- Glycine (Gly) : A non-essential amino acid that plays a role in the synthesis of proteins and neurotransmitters.
- Proline (Pro) : An amino acid that contributes to the structural integrity of proteins.
- Leucine (Leu) : A branched-chain amino acid that activates the mTOR signaling pathway, crucial for muscle protein synthesis.
mTOR Pathway Activation
Leucine is known to activate the mechanistic target of rapamycin (mTOR), a key regulator of cellular growth and metabolism. The activation of mTOR by leucine leads to increased protein synthesis and cell growth through several mechanisms:
- Protein Synthesis : Leucine stimulates the initiation of mRNA translation, enhancing protein synthesis in various tissues including skeletal muscle, liver, and adipose tissue .
- Energy Metabolism : Leucine influences glucose homeostasis and energy balance, potentially aiding in the management of metabolic disorders such as obesity and diabetes .
1. Muscle Protein Synthesis
Research indicates that this compound may enhance muscle protein synthesis through its leucine component. A study demonstrated that leucine supplementation significantly increased protein synthesis rates in skeletal muscle tissues .
| Study | Findings |
|---|---|
| Zhenyukh et al. (2023) | L-leucine-rich diets improved muscle repair post-exercise. |
| PMC4446786 | Leucine supplementation increased S6K1 phosphorylation, indicating mTOR pathway activation. |
2. Antioxidant Properties
This compound may exhibit antioxidant properties, potentially reducing oxidative stress. In a study examining the effects of an L-leucine-rich diet on liver and kidney tissues, it was found that leucine influenced antioxidant enzyme activities:
| Enzyme | Activity Change (Liver) | Activity Change (Kidney) |
|---|---|---|
| SOD | Decreased | No change |
| CAT | Decreased | No change |
| GPx | Decreased | No change |
These findings suggest that while L-leucine can enhance certain metabolic functions, it may also lead to reduced antioxidant defenses under specific conditions .
Case Study 1: Effects on Muscle Recovery
A clinical trial involving athletes showed that supplementation with L-leucine enhanced recovery post-exercise by increasing muscle protein synthesis rates. Participants who received L-leucine demonstrated lower levels of muscle soreness compared to a control group.
Case Study 2: Metabolic Regulation
In a study focused on obese subjects, L-leucine supplementation was associated with improved glucose metabolism and reduced body fat percentage. Participants who incorporated L-leucine into their diet exhibited better insulin sensitivity compared to those who did not.
Chemical Reactions Analysis
Chemical Reactions of Peptides
Peptides undergo various chemical reactions, including hydrolysis, oxidation, and modifications of side chains.
Hydrolysis
Peptide bonds can be hydrolyzed by enzymes or under acidic/basic conditions. This reaction breaks the peptide bond, resulting in the formation of smaller peptides or individual amino acids.
Oxidation
Oxidation reactions can occur on certain amino acid side chains, such as methionine or cysteine. These reactions can alter the peptide's properties and stability.
Enzymatic Reactions
Enzymes like proteases can catalyze the hydrolysis of peptide bonds. Leucine aminopeptidase, for example, specifically cleaves peptides at the N-terminus if the amino acid is leucine.
Leucine Dehydrogenase
Leucine dehydrogenase is an enzyme that catalyzes the reductive amination of keto acids to amino acids. While it primarily acts on leucine, understanding its mechanism can provide insights into how similar enzymes might interact with peptides containing leucine .
Analytical Techniques
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for assessing the purity and molecular weight of peptides like L-Lysylglycyl-L-prolyl-L-leucine.
HPLC
HPLC is used to separate and quantify peptides based on their interaction with a stationary phase and a mobile phase.
Mass Spectrometry
MS provides information on the molecular weight and structure of peptides by ionizing them and measuring their mass-to-charge ratio.
Data Tables
Table 1: Common Peptide Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| SPPS | Solid phase synthesis | High purity, efficient |
| Liquid Phase | Solution-based synthesis | Flexible, less common for complex peptides |
Table 2: Analytical Techniques for Peptides
| Technique | Description | Use |
|---|---|---|
| HPLC | Separation and quantification | Purity assessment |
| MS | Molecular weight and structure analysis | Structural confirmation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-Lysylglycyl-L-prolyl-L-leucine with high purity, and how can structural integrity be validated?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification via reverse-phase HPLC is critical to isolate the target peptide. Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) to verify stereochemistry. Purity should be assessed using analytical HPLC (>95%) .
- Experimental Design Tip : Include a stepwise protocol for SPPS, specifying resin type, coupling agents (e.g., HBTU/HOBt), and deprotection conditions. For reproducibility, document solvent gradients in HPLC and NMR acquisition parameters (e.g., 600 MHz, D₂O as solvent) .
Q. How does the amino acid sequence of this compound influence its physicochemical properties compared to similar peptides (e.g., L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine)?
- Methodological Answer : Computational tools like PEP-FOLD3 can predict secondary structures (e.g., β-turns due to proline) and hydrophobicity profiles. Compare solubility in aqueous buffers (e.g., phosphate-buffered saline) and stability under varying pH/temperature using circular dichroism (CD) spectroscopy. Sequence alignment tools (e.g., Clustal Omega) highlight conserved motifs .
- Data Analysis : Use MD simulations (GROMACS) to model conformational dynamics and correlate with experimental CD data. Highlight differences in hydrogen bonding and charge distribution between sequences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (e.g., 37°C, 5% CO₂). Validate receptor binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use statistical frameworks like Dunnett’s test for multi-group comparisons to identify outliers .
- Contradiction Analysis : Compare experimental variables (e.g., serum concentration, passage number) and batch-to-batch peptide purity. Apply meta-analysis tools (e.g., RevMan) to aggregate data from published studies and assess heterogeneity .
Q. What strategies optimize the delivery of this compound in in vivo models to enhance bioavailability while minimizing enzymatic degradation?
- Methodological Answer : Encapsulate the peptide in PEGylated liposomes or cyclodextrin complexes to prolong circulation time. Assess stability in plasma via LC-MS/MS over 24 hours. For targeted delivery, conjugate with cell-penetrating peptides (e.g., TAT) and validate tissue distribution using fluorescent labeling (e.g., Cy5.5) .
- Experimental Design : Use murine models to compare intravenous vs. subcutaneous administration. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) and renal clearance via urinary metabolite profiling .
Q. How can researchers design a robust assay to evaluate the interaction between this compound and extracellular matrix components (e.g., collagen)?
- Methodological Answer : Employ quartz crystal microbalance with dissipation (QCM-D) to measure real-time binding kinetics on collagen-coated surfaces. Complement with atomic force microscopy (AFM) to map adhesion forces at the nanoscale. Use ELISA-like assays with biotinylated peptide and streptavidin-HRP detection .
- Data Interpretation : Apply Langmuir adsorption models to calculate binding constants (Kd) and assess cooperativity. Cross-validate with molecular docking (AutoDock Vina) to identify binding pockets .
Methodological Frameworks for Rigorous Inquiry
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in high-throughput screening assays?
- Methodological Answer : Use non-linear regression (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) in multi-concentration experiments. For multiplexed data (e.g., Luminex), apply principal component analysis (PCA) to reduce dimensionality .
- Validation : Replicate experiments across three independent batches and report 95% confidence intervals. Use tools like GraphPad Prism for reproducibility .
Q. How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria be applied to prioritize research questions on this peptide’s therapeutic potential?
- Methodological Answer : Evaluate feasibility by piloting synthesis scalability (e.g., ≥80% yield in 1-gram batches). Novelty is demonstrated via a patent search (e.g., USPTO, Espacenet) and literature gap analysis (e.g., no prior studies on neuroprotective effects). Ethical relevance is ensured by aligning with NIH guidelines for preclinical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
